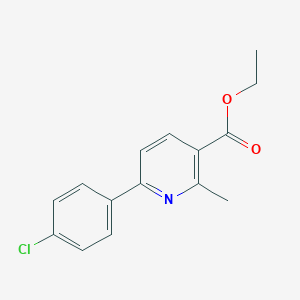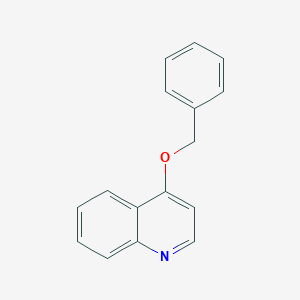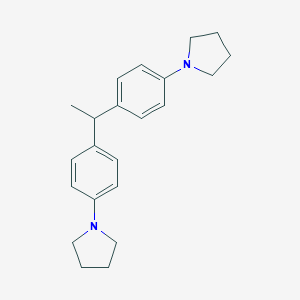
1,1-Bis(4-pyrrolidinylphenyl)ethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Bis(4-pyrrolidinylphenyl)ethane, also known as BDPE or α,α'-dipyridyl-2,2'-diylbis(4-pyrrolidinyl-1-yl)ethane, is a chemical compound that has been widely studied in the field of medicinal chemistry and pharmacology. BDPE is a chiral compound that has two enantiomers, (R,R)-BDPE and (S,S)-BDPE. The compound has been found to exhibit a range of biological activities, including anticonvulsant, antidepressant, and antitumor effects.
作用机制
The exact mechanism of action of 1,1-Bis(4-pyrrolidinylphenyl)ethane is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. 1,1-Bis(4-pyrrolidinylphenyl)ethane has also been found to inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters, such as monoamine oxidase A and B.
生化和生理效应
1,1-Bis(4-pyrrolidinylphenyl)ethane has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as GABA and serotonin, in the brain. 1,1-Bis(4-pyrrolidinylphenyl)ethane has also been found to reduce the levels of certain inflammatory cytokines, and may have anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of 1,1-Bis(4-pyrrolidinylphenyl)ethane is that it exhibits a range of biological activities, making it a versatile compound for use in laboratory experiments. However, one limitation is that it is a chiral compound, and the two enantiomers may exhibit different biological activities. This must be taken into consideration when designing experiments.
未来方向
There are several potential future directions for research on 1,1-Bis(4-pyrrolidinylphenyl)ethane. One area of interest is the development of 1,1-Bis(4-pyrrolidinylphenyl)ethane derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of 1,1-Bis(4-pyrrolidinylphenyl)ethane in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the mechanisms of action of 1,1-Bis(4-pyrrolidinylphenyl)ethane need to be further elucidated to fully understand its therapeutic potential.
合成方法
1,1-Bis(4-pyrrolidinylphenyl)ethane can be synthesized using a variety of methods, including the reaction of 2,2'-dipyridyl with 4-pyrrolidinylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. Other methods involve the use of palladium-catalyzed cross-coupling reactions or Suzuki-Miyaura coupling reactions.
科学研究应用
1,1-Bis(4-pyrrolidinylphenyl)ethane has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant activity in animal models, making it a potential candidate for the treatment of epilepsy. 1,1-Bis(4-pyrrolidinylphenyl)ethane has also been shown to have antidepressant effects, and may be useful in the treatment of depression. In addition, 1,1-Bis(4-pyrrolidinylphenyl)ethane has been found to have antitumor activity, and may be a promising candidate for the development of anticancer drugs.
属性
CAS 编号 |
105443-13-8 |
|---|---|
产品名称 |
1,1-Bis(4-pyrrolidinylphenyl)ethane |
分子式 |
C22H28N2 |
分子量 |
320.5 g/mol |
IUPAC 名称 |
1-[4-[1-(4-pyrrolidin-1-ylphenyl)ethyl]phenyl]pyrrolidine |
InChI |
InChI=1S/C22H28N2/c1-18(19-6-10-21(11-7-19)23-14-2-3-15-23)20-8-12-22(13-9-20)24-16-4-5-17-24/h6-13,18H,2-5,14-17H2,1H3 |
InChI 键 |
ISQBNUNEPCPGMS-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)N2CCCC2)C3=CC=C(C=C3)N4CCCC4 |
规范 SMILES |
CC(C1=CC=C(C=C1)N2CCCC2)C3=CC=C(C=C3)N4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tris[2-(dimethylamino)ethyl]amine](/img/structure/B34753.png)
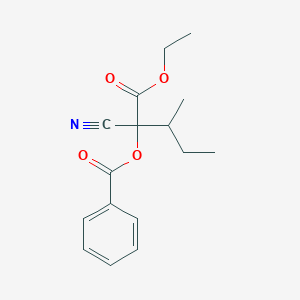
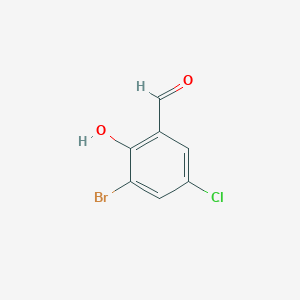
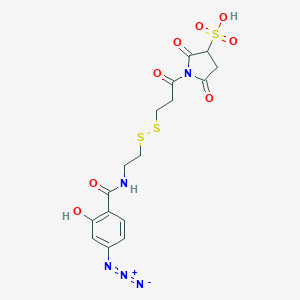
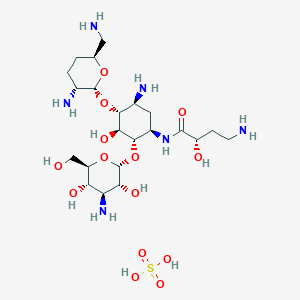
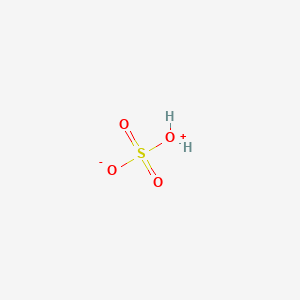
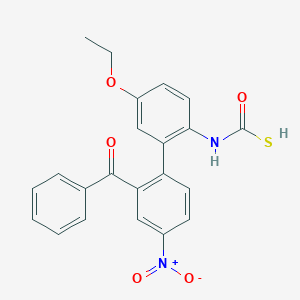
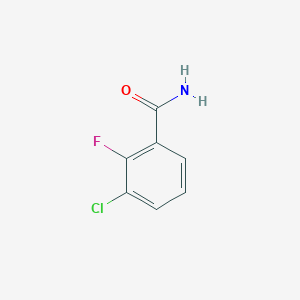
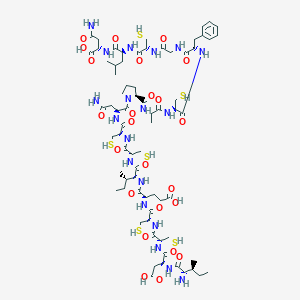
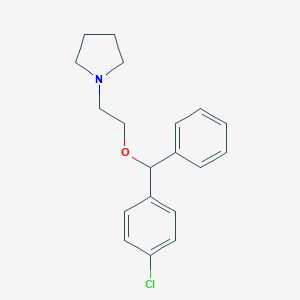
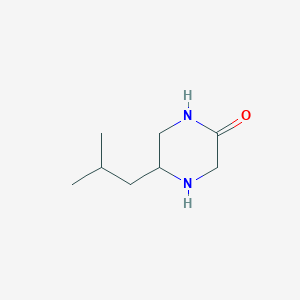
![7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B34776.png)
